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  • Product: (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride
  • CAS: 1000878-48-7

Core Science & Biosynthesis

Foundational

physical and chemical properties of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of (S)-1-(2-chloro-6-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of (S)-1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride. As a critical chiral building block in modern medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application in the synthesis of novel therapeutics, particularly those targeting the central nervous system. This document is structured to deliver not just data, but also the scientific rationale behind the methodologies for its characterization, ensuring a blend of theoretical knowledge and practical application.

Compound Identification and Structural Elucidation

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride is a chiral amine salt. The stereochemistry at the alpha-carbon is of the (S)-configuration, a crucial determinant in its biological activity when incorporated into a larger pharmacophore.

IdentifierData
IUPAC Name (1S)-1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
CAS Number 1000878-48-7; 1375474-27-3
Molecular Formula C₈H₁₀Cl₂FN
Molecular Weight 210.07 g/mol
Canonical SMILES CC(C1=C(C=CC=C1Cl)F)N.Cl
InChI Key WLQXZWHHERXWHA-UHFFFAOYSA-N.Cl

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental to its handling, formulation, and biological uptake.

Physical State and Appearance

Based on analogous compounds, (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride is expected to be a white to off-white crystalline solid at standard temperature and pressure.

Melting Point
Solubility

Solubility is a key parameter influencing the bioavailability and formulation of a drug substance. The hydrochloride salt form of this amine is expected to enhance its aqueous solubility compared to the free base. Detailed solubility studies in various pharmaceutically relevant solvents are crucial. The shake-flask method is a reliable technique for determining equilibrium solubility.[1][2][3][4]

pKa

The acid dissociation constant (pKa) of the protonated amine is a critical parameter that governs the extent of ionization at a given pH. This, in turn, influences its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa of the ammonium group is expected to be in the range of 9-11, typical for primary amine hydrochlorides.

Chemical Properties and Reactivity

Stability and Storage

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride is generally stable under standard laboratory conditions. However, as a hygroscopic substance, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent moisture absorption.[5] It should be kept away from strong oxidizing agents and bases.

Reactivity Profile

The primary amine group is the most reactive site, susceptible to nucleophilic addition and substitution reactions. It can react with aldehydes, ketones, and acylating agents. The aromatic ring can undergo electrophilic substitution, although the presence of the deactivating chloro and fluoro groups will influence the regioselectivity of such reactions.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm), with splitting patterns influenced by the chlorine and fluorine substituents.

  • Methine Proton (-CH): A quartet adjacent to the methyl group and coupled to the amine protons.

  • Methyl Protons (-CH₃): A doublet in the aliphatic region (typically δ 1.5-2.0 ppm) due to coupling with the methine proton.

  • Amine Protons (-NH₃⁺): A broad singlet in the downfield region, the chemical shift of which can be concentration and solvent-dependent.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-160 ppm). The carbons attached to fluorine and chlorine will show characteristic coupling (C-F) and electronic effects.

  • Methine Carbon (-CH): A signal in the aliphatic region (typically δ 40-60 ppm).

  • Methyl Carbon (-CH₃): A signal in the upfield aliphatic region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

  • N-H Stretching: A broad band in the region of 2800-3200 cm⁻¹ is characteristic of the ammonium salt.

  • C-H Stretching (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • N-H Bending: A peak around 1500-1600 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl and C-F Stretching: Absorptions in the fingerprint region, typically below 1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): The mass spectrum of the free base would show a molecular ion peak at m/z corresponding to the molecular weight of C₈H₉ClFN (173.04). Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M+ peak is expected due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[6][7][8]

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺174.04804
[M+Na]⁺196.02998

Experimental Protocols

The following are detailed, step-by-step methodologies for the characterization of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride. These protocols are designed to be self-validating and are based on established analytical principles.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of a solid crystalline sample using a capillary melting point apparatus.[9][10][11][12]

Diagram of Workflow:

MeltingPointWorkflow A Sample Preparation: - Finely powder the sample. - Pack into a capillary tube (2-3 mm height). B Apparatus Setup: - Place the capillary in the melting point apparatus. A->B C Rapid Heating: - Heat rapidly to ~15-20°C below the expected melting point. B->C D Slow Heating: - Decrease heating rate to 1-2°C per minute. C->D E Observation & Recording: - Record T1 (first liquid appears). - Record T2 (all solid has melted). D->E F Report: - Report the melting range (T1 - T2). E->F

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the dry crystalline solid is finely powdered. The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[11]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

  • Approximate Melting Point Determination: The sample is heated rapidly to get an approximate melting range.

  • Accurate Melting Point Determination: A fresh sample is prepared. The apparatus is heated rapidly to a temperature about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow.

Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of the compound in a given solvent, a standard method for assessing the thermodynamic solubility of pharmaceutical compounds.[1][2][3][4][13]

Diagram of Workflow:

SolubilityWorkflow A Sample Preparation: - Add excess solid to a known volume of solvent. B Equilibration: - Shake the suspension at a constant temperature for 24-48 hours. A->B C Phase Separation: - Allow the suspension to settle. - Centrifuge or filter to remove undissolved solid. B->C D Analysis: - Quantify the concentration of the solute in the supernatant/filtrate (e.g., by HPLC-UV). C->D E Calculation: - Determine the solubility from the concentration. D->E

Caption: Workflow for Solubility Determination.

Step-by-Step Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4). The excess solid ensures that a saturated solution is formed.

  • Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is prepared using standard solutions of known concentrations.

  • Reporting: The solubility is reported in units of mg/mL or mol/L.

Spectroscopic Sample Preparation and Analysis

5.3.1. NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the compound is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.[14]

  • The solution is then transferred to a clean, dry 5 mm NMR tube.[14]

  • If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[14]

  • For chiral purity analysis, a chiral derivatizing agent can be added to form diastereomers that can be distinguished by NMR.[15][16][17]

5.3.2. IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • The anvil is lowered to ensure good contact between the sample and the crystal.

  • The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • The ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

5.3.3. Mass Spectrometry (Electrospray Ionization - ESI)

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

  • The solution is infused directly into the mass spectrometer or injected via an HPLC system.

  • The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Applications in Drug Discovery and Development

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride serves as a valuable chiral intermediate in the synthesis of a wide range of pharmacologically active molecules. The specific substitution pattern on the phenyl ring and the stereochemistry of the ethylamine side chain are often key to achieving high potency and selectivity for biological targets. Its use is particularly prevalent in the development of drugs for neurological disorders.

Safety and Handling

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5] Avoid inhalation of dust and contact with skin and eyes.[5][18] In case of contact, rinse the affected area with plenty of water.[19] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][18][19][20][21][22]

Conclusion

This technical guide has provided a detailed overview of the known physical and chemical properties of (S)-1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride and has outlined standardized protocols for the determination of its key characteristics. A thorough understanding and application of these principles are essential for researchers and scientists working with this important chiral building block in the pursuit of new and improved therapeutics.

References

  • Lab-Network. (2024, November 4). 2-Chloroethylamine hydrochloride Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2025, October 19). (R)-1-(4-Fluorophenyl)ethylamine Safety Data Sheet. Retrieved from [Link]

  • Gawarecka, S. K., & James, T. D. (2015). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • de Campos, D. P., de Oliveira, A. C., & de Souza, J. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(3), 555-562.
  • ResearchGate. (n.d.). (A) FTIR spectra of CLN-HCl, CYA, and CLN-CYA and (B) FTIR spectra of salts at different stability conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • S. L. Shimpi, B. R. Chauhan, & P. R. Mahadik. (2005). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 67(4), 437-442.
  • Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

  • Valente, J., Guedes de Pinho, P., de Pinho, P. G., Carvalho, F., Bastos, M. L., & Carvalho, M. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Toxics, 13(4), 304.
  • The Royal Society of Chemistry. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Midac Corporation. (n.d.). PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Kelly, A. M., Perez-Victoria, I., & James, T. D. (2015). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Parmar, V. K., & Shah, S. A. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(6), 747-755.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]

  • Parmar, V. K., & Shah, S. A. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 17(6), 747–755.
  • Kelly, A. M., Perez-Victoria, I., & James, T. D. (2015). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Amrita Vishwa Vidyapeetham. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • U.S. Pharmacopeia. (2019). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 26(2), 6-13.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Florida State University. (2023, May 31). Synthesis and Characterization of Xylazine Hydrochloride Polymorphs, Hydrates, and Cocrystals. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility Profiling of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride: Theoretical Principles and Practical Methodologies

Abstract This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of (S)-1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride, a chiral amine salt of signific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of (S)-1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride, a chiral amine salt of significant interest in pharmaceutical development. Recognizing that solubility is a critical determinant of a drug candidate's ultimate bioavailability and therapeutic efficacy, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility.[1] We address the nuanced distinction between thermodynamic and kinetic solubility, the profound impact of pH on ionizable compounds, and the practical considerations for experimental design. Detailed, field-proven protocols for the Shake-Flask method and high-throughput kinetic assays are provided to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable solubility profiles. This guide is structured to empower the user to not only measure but also to strategically interpret solubility data within the broader context of pharmaceutical sciences.

Introduction to Solubility Profiling

The Critical Role of Solubility in Drug Development

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It is a primary factor that governs the dissolution rate in the gastrointestinal tract, which in turn directly influences absorption and bioavailability.[1] Compounds with suboptimal solubility often face significant hurdles, including poor in vivo efficacy, variable exposure, and challenges in formulation development.[2] Therefore, a thorough characterization of an API's solubility is not merely a data collection exercise; it is a critical step in risk assessment and mitigation during the entire drug discovery and development continuum.

Profile of the Target Compound: (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride

The subject of this guide is (S)-1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride. Its chemical identity and basic properties are summarized below.

Table 1: Compound Identification

Property Value Source
Chemical Name (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride -
CAS Number 1375474-27-3 [3]
Molecular Formula C₈H₁₀Cl₂FN [3]
Molecular Weight 210.07 g/mol [3]

| Chemical Structure | | - |

As an amine hydrochloride, the compound is a salt formed from a weakly basic amine and a strong acid (hydrochloric acid). This salt formation is a common strategy employed in pharmaceutical chemistry to enhance the aqueous solubility and stability of amine-containing molecules.[4][5] The presence of a chiral center dictates that it is the specific (S)-enantiomer.[6]

Objectives of This Guide

This guide is designed to provide both the theoretical foundation and the practical, step-by-step methodologies required to:

  • Understand the key physicochemical factors that dictate the solubility of an ionizable chiral compound.

  • Differentiate between and select appropriate methods for measuring thermodynamic and kinetic solubility.

  • Execute robust experimental protocols to generate a comprehensive pH-solubility profile.

  • Effectively present and interpret the resulting data to inform drug development decisions.

Theoretical Framework for Solubility

A robust experimental plan is built upon a solid theoretical understanding. The solubility of (S)-1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride is not a single value but a function of several interdependent physicochemical properties and environmental factors.

The Distinction: Thermodynamic vs. Kinetic Solubility

In early drug discovery, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[7]

  • Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[7] It is a thermodynamically stable value representing the true solubility limit when the dissolved solute is in equilibrium with the solid state. The "shake-flask" method is the gold standard for its determination.[8]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[9] The concentration at which precipitation is first observed is the kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[7] Kinetic assays are valuable for their high throughput in early screening but must be interpreted with caution.[2][10]

The choice between these methods is causality-driven: kinetic solubility is used for rapid screening of large numbers of compounds where speed is prioritized, while thermodynamic solubility is essential for detailed characterization, formulation development, and regulatory submissions where accuracy and understanding of the true equilibrium state are paramount.

The Impact of pH on Amine Hydrochloride Solubility

As the hydrochloride salt of a primary amine, the compound's solubility is intrinsically linked to the pH of the aqueous medium.[11][12] The amine group can exist in a protonated (cationic) form or a neutral (free base) form. The salt form, being ionic, is significantly more water-soluble than the neutral free base.

The equilibrium can be described as: R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aq) + Cl⁻ (aq) R-NH₃⁺ (aq) ⇌ R-NH₂ (aq) + H⁺ (aq)

  • At low pH (acidic conditions): The equilibrium shifts to the left, favoring the protonated, highly soluble R-NH₃⁺ species. Therefore, the compound is expected to exhibit its highest solubility in acidic environments.

  • As pH increases (approaching the pKa): The concentration of the neutral free base R-NH₂ increases. Since the free base is typically much less soluble than the protonated form, the overall solubility of the compound will decrease dramatically.[13]

  • At high pH (basic conditions): The compound will predominantly exist as the free base, and its solubility will be limited to the intrinsic solubility of this neutral species.

Understanding this relationship is crucial for predicting how the drug will behave in different physiological environments, such as the stomach (low pH) versus the intestine (higher pH).

The Role of Chirality

(S)-1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride is a single enantiomer. In an achiral solvent (like water, ethanol, or simple buffers), the solubility of the (S)-enantiomer will be identical to that of its mirror image, the (R)-enantiomer.[14] However, differences in solubility can arise in chiral environments or during crystallization processes where diastereomeric interactions may occur. For the purposes of standard solubility determination in common pharmaceutical solvents, the chirality primarily serves as an identifier of the specific molecule being studied.[6]

Experimental Design for Solubility Characterization

A comprehensive solubility profile requires a multi-faceted experimental approach. The following workflow illustrates a logical progression from high-throughput screening to in-depth characterization.

Logical Workflow for Solubility Profiling

The diagram below outlines a systematic approach to solubility assessment, beginning with rapid kinetic screening and progressing to more resource-intensive thermodynamic measurements for key compounds. This ensures efficient use of resources while generating the high-quality data needed for decision-making.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Pre-formulation Start Compound Synthesis Kinetic High-Throughput Kinetic Solubility Assay (Protocol 2) Start->Kinetic Decision1 Solubility > Target Threshold? Kinetic->Decision1 Thermo Thermodynamic Solubility in Key Media (Protocol 1) Decision1->Thermo Yes End Discard or Re-design Decision1->End No pHSol Full pH-Solubility Profile (Protocol 3) Thermo->pHSol Formulation Formulation Development & Biorelevant Media Studies pHSol->Formulation

Caption: A phased approach to solubility characterization.

Protocols for Solubility Determination

The following protocols are presented as self-validating systems, with built-in quality control steps and clear endpoints.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is the definitive standard for determining equilibrium solubility and is essential for lead optimization and pre-formulation studies.[8]

Objective: To determine the equilibrium solubility of the compound in a specified buffer at a controlled temperature.

Materials:

  • (S)-1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride (solid powder)

  • Selected aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • Calibrated analytical balance

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg to 1 mL of buffer). The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that saturation has been reached.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a minimum of 24 hours to ensure equilibrium is reached.[10] A longer time (48-72 hours) may be necessary and should be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand for 30 minutes for coarse settling. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates. Causality Note: This step is critical to prevent artificially high results from undissolved solid particles.

  • Dilution & Analysis: Accurately dilute the filtrate with the mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample via a validated HPLC-UV method against a standard curve prepared from the same compound. Calculate the original concentration in the supernatant.

Self-Validation:

  • Visual Confirmation: Undissolved solid must be present at the end of the experiment.

  • Time to Equilibrium: Confirm that the measured concentration does not significantly change between two late time points (e.g., 24h vs. 48h).

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is designed for rapid screening in early discovery when compound availability is limited.[9]

Objective: To rapidly estimate the solubility of a compound upon precipitation from a DMSO stock solution.

Materials:

  • 10 mM DMSO stock solution of the compound

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microtiter plates (UV-transparent for analysis)

  • Automated liquid handler (recommended) or multichannel pipettes

  • Plate shaker

  • Plate reader (Nephelometry or UV-Vis)

Procedure:

  • Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 2 µL of stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO). Causality Note: The final DMSO concentration is kept low (typically ≤2%) as it can act as a co-solvent and inflate the apparent solubility.[10]

  • Incubation: Seal the plate and shake at room temperature for a defined period, typically 2 to 24 hours.[10]

  • Detection: Measure the amount of precipitated compound. This can be done directly via:

    • Nephelometry: Measures the scattering of light by suspended particles (precipitate).

    • UV-Vis Spectroscopy: After centrifugation of the plate, the concentration remaining in the supernatant is measured by UV absorbance and compared to standards.

  • Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is observed.

Protocol 3: Characterizing the pH-Solubility Profile

Objective: To map the compound's thermodynamic solubility across a physiologically relevant pH range.

Procedure:

  • Prepare a series of buffers spanning the desired range (e.g., pH 2, 4, 5, 6, 7, 7.4, 8, 10).

  • Execute the Thermodynamic Shake-Flask Method (Protocol 4.1) in parallel for each individual buffer.

  • Plot the resulting solubility (in µg/mL or µM, often on a log scale) against the pH of the buffer.

Data Presentation and Interpretation

Tabulating Quantitative Solubility Data

All experimentally determined solubility data should be recorded in a clear, organized manner.

Table 2: Template for Thermodynamic Solubility Data

Solvent/Buffer System pH Temperature (°C) Solubility (µg/mL) Solubility (µM) Method
0.1 N HCl ~1.0 25 Experimental Value Calculated Value Shake-Flask
50 mM Acetate Buffer 4.5 25 Experimental Value Calculated Value Shake-Flask
50 mM Phosphate Buffer 6.8 25 Experimental Value Calculated Value Shake-Flask
50 mM Phosphate Buffer 7.4 25 Experimental Value Calculated Value Shake-Flask
Water ~7.0 25 Experimental Value Calculated Value Shake-Flask

| 50 mM Phosphate Buffer | 7.4 | 37 | Experimental Value | Calculated Value | Shake-Flask |

Interpreting the pH-Solubility Profile

The plot of solubility versus pH is a powerful diagnostic tool. For (S)-1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride, a characteristic profile for a basic compound is expected: high solubility at low pH, followed by a sharp decrease as the pH approaches and surpasses the pKa of the primary amine. This curve directly informs predictions of in vivo dissolution and potential absorption windows in the GI tract.

Conceptual Relationships Influencing Solubility

The following diagram illustrates the logical connections between the molecule's inherent properties and its observed solubility behavior.

G cluster_0 Molecular Structure cluster_1 Key Physicochemical Properties cluster_2 Resulting Solubility Behavior Structure (S)-1-(2-Chloro-6-fluorophenyl) ethanamine hydrochloride pKa pKa of Amine Group (Governs ionization) Structure->pKa logP LogP of Free Base (Governs intrinsic solubility) Structure->logP Salt Hydrochloride Salt Form (Enhances aqueous interaction) Structure->Salt pH_Dependence Strong pH-Dependent Solubility Profile pKa->pH_Dependence logP->pH_Dependence Solubility High Aqueous Solubility in Acidic Conditions Salt->Solubility pH_Dependence->Solubility

Caption: Relationship between structure and solubility.

Conclusion

This guide has detailed the essential theoretical and practical considerations for determining the solubility of (S)-1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride. By understanding the interplay of its salt form, the pKa of its ionizable group, and the pH of its environment, researchers can move beyond simple data points to a predictive understanding of its behavior. The provided protocols for thermodynamic and kinetic solubility offer robust, validated methods to generate the critical data needed to guide drug discovery and development. A thorough solubility assessment, as outlined here, is a fundamental investment in the successful progression of any pharmaceutical candidate.

References

  • Vertex AI Search. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH.
  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • BLD Pharm. (n.d.). 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride.
  • ChemicalBook. (2025). (S)-1-(2-Fluorophenyl)ethanamine hydrochloride.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Books. (n.d.). Thermodynamic Studies of Chiral Compounds | Enthalpy and Internal Energy.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3.2: Structure and Properties of Amines.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.).
  • SpringerLink. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.
  • ResearchGate. (2016). (PDF) Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique.
  • PubChem. (n.d.). (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride.
  • National Institutes of Health. (n.d.). Thermodynamic mechanism for solution phase chiral amplification via a lattice model.
  • ACS Publications. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
  • YouTube. (2025). pH and Solubility.
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Derivatization of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride

Introduction: The Imperative of Chiral Purity and the Role of Derivatization In the landscape of modern drug development and chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chiral Purity and the Role of Derivatization

In the landscape of modern drug development and chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to accurately determine the enantiomeric purity of a chiral compound is a critical aspect of research, development, and quality control. (S)-1-(2-Chloro-6-fluorophenyl)ethanamine is a key chiral building block in the synthesis of various pharmaceutical agents. Its hydrochloride salt form enhances stability and simplifies handling.

Direct analytical separation of enantiomers can be challenging. A powerful and widely adopted indirect approach is chiral derivatization. This technique involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[1] Unlike enantiomers, diastereomers possess distinct physical and chemical properties, allowing for their separation and quantification using standard achiral chromatographic or spectroscopic methods.[2]

This application note provides a comprehensive guide to the derivatization of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride. We will detail the necessary pre-derivatization step of converting the hydrochloride salt to the free amine, followed by a robust protocol for derivatization using Mosher's acid chloride, a well-established and reliable CDA.[3][4] Furthermore, we will outline the principles and methodologies for the analysis of the resulting diastereomeric amides by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Overview

The overall process for the derivatization and analysis of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride is a multi-step procedure. The following diagram illustrates the logical flow from the starting material to the final analytical determination.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_result Result AmineHCl (S)-1-(2-Chloro-6-fluorophenyl)ethanamine Hydrochloride FreeAmine Free Amine Generation AmineHCl->FreeAmine Base Treatment (e.g., aq. NaOH) Derivatization Reaction with (R)-Mosher's Acid Chloride FreeAmine->Derivatization Diastereomers Diastereomeric Amides ((S,R) and (R,R)) Derivatization->Diastereomers HPLC HPLC Analysis (Achiral Column) Diastereomers->HPLC Separation & Quantification NMR NMR Analysis (1H, 19F) Diastereomers->NMR Structural Confirmation & Ratio Determination CDA (R)-Mosher's Acid Chloride CDA->Derivatization Purity Enantiomeric Purity Determination HPLC->Purity NMR->Purity

Caption: Workflow for the derivatization and analysis of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine HCl.

Part 1: Conversion of Amine Hydrochloride to Free Amine

The derivatization reaction with an acyl chloride requires the amine to be in its free base form. The hydrochloride salt must first be neutralized to liberate the nucleophilic primary amine.

Protocol: Free Amine Generation
  • Dissolution: Dissolve a precisely weighed amount of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) with stirring. Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base until the pH is approximately 10-11, ensuring complete deprotonation of the amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the free amine with a suitable organic solvent, such as dichloromethane (DCM) or diethyl ether (3 x 20 mL). The choice of solvent will depend on the subsequent derivatization step.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and carefully remove the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is the free (S)-1-(2-Chloro-6-fluorophenyl)ethanamine, which should be used promptly in the next step.

Causality: The use of a base is essential to deprotonate the ammonium salt, rendering the nitrogen atom nucleophilic and capable of reacting with the electrophilic Mosher's acid chloride. Extraction into an organic solvent separates the non-polar free amine from the aqueous inorganic salts.

Part 2: Derivatization with Mosher's Acid Chloride

Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used chiral derivatizing agent.[4] Its acid chloride is highly reactive towards primary amines, forming stable diastereomeric amides. The presence of the trifluoromethyl group provides a sensitive probe for ¹⁹F NMR analysis, and the phenyl group's anisotropic effect in ¹H NMR allows for the differentiation of the diastereomers.[5]

Protocol: Mosher's Amide Formation
  • Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve the free (S)-1-(2-Chloro-6-fluorophenyl)ethanamine (1 equivalent) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent. Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 equivalents), to the solution. This base will act as a scavenger for the HCl generated during the reaction.

  • Reagent Addition: Slowly add a solution of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride, 1.1 equivalents) in the same anhydrous solvent to the stirred amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary, though for analytical purposes (HPLC or NMR), the crude reaction mixture may be suitable after a simple work-up.

Causality: The reaction of the chiral amine with an enantiomerically pure Mosher's acid chloride results in the formation of diastereomers. If the starting amine is a single enantiomer (S), reacting it with (R)-Mosher's acid chloride will produce a single diastereomer ((S,R)-Mosher's amide). If the starting amine is a racemic mixture, two diastereomers ((S,R) and (R,R)) will be formed.

Part 3: Analysis of Diastereomeric Amides

The formed diastereomers can be analyzed by HPLC for quantitative determination of enantiomeric purity or by NMR for structural confirmation and, in some cases, assignment of absolute configuration.

HPLC Analysis Protocol
  • Sample Preparation: Dissolve a small amount of the crude or purified derivatized product in the mobile phase or a suitable solvent.

  • Chromatographic Conditions:

    • Column: A standard achiral C18 reversed-phase column is typically sufficient for the separation of diastereomers.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, is a good starting point. The exact gradient will need to be optimized for the specific diastereomers.

    • Detection: UV detection at a wavelength where the Mosher's amide absorbs strongly (e.g., around 254 nm).

  • Analysis: Inject the sample onto the HPLC system. The two diastereomers, if present, will have different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas of the two diastereomers.

NMR Analysis Protocol
  • Sample Preparation: Dissolve the derivatized product in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. The protons in the vicinity of the newly formed amide bond in the two diastereomers will experience different magnetic environments due to the anisotropic effect of the phenyl ring in the Mosher's reagent. This results in different chemical shifts for corresponding protons, allowing for their differentiation and integration to determine the diastereomeric ratio.

  • ¹⁹F NMR Analysis: Acquire a ¹⁹F NMR spectrum. The trifluoromethyl group gives a strong singlet for each diastereomer, often with baseline separation. The integration of these singlets provides a very accurate determination of the diastereomeric ratio.

Summary of Key Experimental Parameters

ParameterFree Amine GenerationMosher's Amide DerivatizationHPLC AnalysisNMR Analysis
Starting Material Amine Hydrochloride SaltFree AmineDiastereomeric Amide(s)Diastereomeric Amide(s)
Key Reagents 1 M NaOH(R)-Mosher's Acid Chloride, TEAAcetonitrile, WaterDeuterated Solvent (e.g., CDCl₃)
Solvent Water, DCM/EtherAnhydrous DCMMobile PhaseCDCl₃
Temperature 0 °C to Room Temp.0 °C to Room Temp.AmbientAmbient
Reaction Time N/A2-4 hoursN/AN/A
Analysis Method pH monitoringTLCUV Detection¹H and ¹⁹F Spectroscopy

References

  • Tsunashima, K., et al. (2014). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Crystals, 4(2), 175-187. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Hoye, T. R., et al. (2007). Mosher's acid and Mosher's acid chloride. Nature Protocols, 2(10), 2451-2458. [Link]

  • Bhushan, R. (2007). Chiral Separations Using Marfey's Reagent. In Thin Layer Chromatography in Chiral Separations and Analysis (pp. 305-330). CRC Press. [Link]

  • Fujii, K., et al. (1997). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of the American Chemical Society, 119(21), 4961-4962. [Link]

  • Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia. [Link]

  • Harada, N. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. The Chemical Record, 12(2), 263-294. [Link]

  • ResearchGate. (n.d.). What is the best way to convert my amine compound from the salt form into free amine? [Forum discussion]. [Link]

  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy-Nε-trimethyllysine. [Link]

  • Wikipedia contributors. (2023). Mosher's acid. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Application

The Strategic deployment of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine Hydrochloride in the Synthesis of Advanced Active Pharmaceutical Ingredients

Introduction: The Quintessential Chiral Amine in Modern Drug Development In the landscape of contemporary pharmaceutical synthesis, the quest for enantiomerically pure and structurally complex molecules is paramount. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quintessential Chiral Amine in Modern Drug Development

In the landscape of contemporary pharmaceutical synthesis, the quest for enantiomerically pure and structurally complex molecules is paramount. Among the vast arsenal of chiral building blocks available to the medicinal chemist, (S)-1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride stands out as a critical intermediate. Its unique stereochemistry and substitution pattern make it an invaluable precursor for the synthesis of a range of sophisticated Active Pharmaceutical Ingredients (APIs), particularly those targeting complex biological pathways. This technical guide delves into the detailed application of this chiral amine, with a specific focus on its role in the synthesis of the potent AKT kinase inhibitor, Ipatasertib. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind the synthetic strategies employed.

Ipatasertib: A Case Study in Precision Synthesis

Ipatasertib is a highly selective, orally bioavailable inhibitor of the serine/threonine protein kinase Akt, a key node in the PI3K/Akt signaling pathway that is frequently dysregulated in various cancers.[1] The intricate molecular architecture of Ipatasertib necessitates a convergent synthetic approach, where the strategic incorporation of chiral centers is crucial for its biological activity.[2][3] (S)-1-(2-Chloro-6-fluorophenyl)ethanamine serves as a cornerstone in the construction of a key fragment of the Ipatasertib molecule.

The Role of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine in the Ipatasertib Synthesis

The synthesis of Ipatasertib can be conceptually divided into the preparation of two key fragments that are later coupled. (S)-1-(2-Chloro-6-fluorophenyl)ethanamine is instrumental in the synthesis of one of these fragments, a chiral amino acid derivative. The 'S' configuration of the amine is essential for the ultimate stereochemistry of the final drug molecule, which in turn dictates its binding affinity and selectivity for the AKT kinase.

The overall synthetic strategy is depicted in the workflow below:

G A (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride B Key Chiral Intermediate (Amide Formation) A->B Acylation C Coupling with Second Fragment B->C Amide Bond Formation D Ipatasertib (API) C->D Final Assembly G A 2-Chloro-6-fluoroacetophenone B Imine Intermediate A->B Condensation with Amine Source C (S)-1-(2-Chloro-6-fluorophenyl)ethanamine B->C Asymmetric Reduction D Chiral Catalyst (e.g., Ru-complex) D->B E Reducing Agent (e.g., H2 or Formic Acid) E->B

Sources

Method

Application and Protocol Guide: Enzymatic Synthesis of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine

Abstract This comprehensive guide details the enzymatic synthesis of the chiral amine (S)-1-(2-chloro-6-fluorophenyl)ethanamine, a valuable building block in the pharmaceutical industry. We will explore the rationale beh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the enzymatic synthesis of the chiral amine (S)-1-(2-chloro-6-fluorophenyl)ethanamine, a valuable building block in the pharmaceutical industry. We will explore the rationale behind choosing biocatalysis, focusing on the advantages of using ω-transaminases for asymmetric synthesis. This document provides in-depth theoretical background, practical experimental protocols, and robust analytical methods for researchers, scientists, and professionals in drug development. Our aim is to equip you with the necessary knowledge to successfully implement and optimize this green and efficient synthetic route.

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

Chiral amines are fundamental structural motifs present in a vast number of active pharmaceutical ingredients (APIs). It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine scaffold.[1] The stereochemistry of these amines is often critical to their pharmacological activity, as different enantiomers of a drug can exhibit distinct efficacy, toxicity, and metabolic profiles. Consequently, regulatory bodies worldwide increasingly favor the development of single-enantiomer drugs to maximize therapeutic benefit and minimize adverse effects.[2]

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine is a key chiral intermediate used in the synthesis of various APIs, particularly those targeting the central nervous system, such as novel antidepressants and antipsychotics.[3] Traditional chemical methods for producing such enantiopure amines often rely on chiral auxiliaries, expensive metal catalysts, or classical resolution, which can be inefficient and generate significant waste.[4] Biocatalysis, utilizing enzymes to perform chemical transformations, offers a powerful and sustainable alternative. Enzymes operate under mild conditions, exhibit exquisite stereoselectivity, and are biodegradable, aligning with the principles of green chemistry.[5] This guide will focus on the application of ω-transaminases, a class of enzymes that catalyze the transfer of an amino group from a donor to a ketone substrate, as a highly efficient method for the asymmetric synthesis of (S)-1-(2-chloro-6-fluorophenyl)ethanamine.[5]

The Biocatalytic Approach: Asymmetric Synthesis with ω-Transaminases

The core of this application is the asymmetric synthesis of the target chiral amine from the corresponding prochiral ketone, 2-chloro-6-fluoroacetophenone, using an (S)-selective ω-transaminase (ω-TA). This enzymatic transformation offers a direct and highly enantioselective route to the desired product.[6]

The Transaminase Reaction Mechanism

The transamination reaction is a two-step process facilitated by the pyridoxal-5'-phosphate (PLP) cofactor, which is covalently bound to a lysine residue in the enzyme's active site.[7]

  • First Half-Reaction: An amino donor (e.g., isopropylamine, L-alanine) enters the active site and transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the deaminated donor (e.g., acetone, pyruvate).

  • Second Half-Reaction: The prochiral ketone substrate binds to the active site, and the amino group from PMP is transferred to the ketone, forming the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle.[8]

The exceptional stereoselectivity of ω-transaminases arises from the precise orientation of the ketone substrate within the chiral environment of the enzyme's active site, which dictates the facial selectivity of the amino group transfer.[4]

Diagram of the Transaminase Catalytic Cycle

Transaminase_Mechanism cluster_enzyme ω-Transaminase Active Site E-PLP Enzyme-PLP (Internal Aldimine) E-PMP Enzyme-PMP E-PLP->E-PMP Ketone_Byproduct Ketone Byproduct (e.g., Acetone) E-PLP->Ketone_Byproduct E-PMP->E-PLP Regeneration Chiral_Amine (S)-1-(2-Chloro-6-fluorophenyl)- ethanamine E-PMP->Chiral_Amine Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->E-PLP First Half-Reaction Ketone_Substrate 2-Chloro-6-fluoro- acetophenone Ketone_Substrate->E-PMP Second Half-Reaction

Caption: The catalytic cycle of ω-transaminase.

Overcoming Thermodynamic Limitations

A significant challenge in transaminase-catalyzed reactions is that the thermodynamic equilibrium often does not favor product formation.[6] Several strategies can be employed to drive the reaction towards the desired chiral amine:

  • Use of an Amino Donor with a Low-Energy Byproduct: Isopropylamine is a commonly used amino donor because its deamination product, acetone, is volatile and can be removed from the reaction mixture, thus shifting the equilibrium.[8]

  • In Situ Product or Byproduct Removal: This can be achieved through various methods, such as enzymatic cascades where a second enzyme consumes the ketone byproduct.[9]

  • High Concentration of Amino Donor: Using a large excess of the amino donor can also effectively shift the equilibrium towards product formation.

Experimental Protocols

This section provides detailed protocols for the enzymatic synthesis of (S)-1-(2-chloro-6-fluorophenyl)ethanamine and its subsequent analysis.

Protocol 1: Asymmetric Synthesis using ω-Transaminase

This protocol describes a general procedure for the asymmetric synthesis of the target chiral amine. It is crucial to note that the optimal conditions (e.g., enzyme selection, pH, temperature, substrate loading) may vary depending on the specific ω-transaminase used and should be determined through systematic optimization experiments.

Materials:

  • (S)-selective ω-transaminase (e.g., commercially available kits or in-house expressed enzyme)

  • 2-Chloro-6-fluoroacetophenone

  • Isopropylamine (or other suitable amino donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Organic solvent (e.g., DMSO, MTBE)

  • Reaction vessel (e.g., glass vial with magnetic stirrer)

  • Incubator shaker

Procedure:

  • Enzyme Preparation: Prepare a solution or suspension of the ω-transaminase in the reaction buffer. If using a lyophilized powder, dissolve it to the desired concentration (e.g., 1-10 mg/mL).

  • Reaction Mixture Preparation: In a reaction vessel, combine the following components in the specified order:

    • Potassium phosphate buffer (to final volume)

    • PLP (to a final concentration of 1 mM)

    • Isopropylamine (e.g., 0.5 - 1.0 M)

    • 2-Chloro-6-fluoroacetophenone (e.g., 10-50 mM, may be dissolved in a minimal amount of a co-solvent like DMSO to aid solubility).

  • Initiation of Reaction: Add the prepared ω-transaminase solution to the reaction mixture to initiate the synthesis.

  • Incubation: Seal the reaction vessel and place it in an incubator shaker at a controlled temperature (e.g., 30-40 °C) with agitation (e.g., 150-200 rpm).

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor the progress. This can be done by analyzing the consumption of the ketone substrate and the formation of the amine product by HPLC or GC.

  • Work-up and Product Isolation:

    • Once the reaction has reached the desired conversion, quench the reaction by adding a strong base (e.g., 5 M NaOH) to raise the pH to >12.

    • Extract the product into an organic solvent such as ethyl acetate or MTBE.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chiral amine.

    • Further purification can be achieved by column chromatography if necessary.

Data Presentation:

ParameterRecommended RangePurpose
Enzyme Concentration 1-10 mg/mLTo ensure a sufficient catalytic rate.
Substrate Concentration 10-100 mMHigher concentrations are desirable for process efficiency but may lead to substrate/product inhibition.
Amino Donor Isopropylamine (0.5-1.5 M)A high concentration helps to shift the reaction equilibrium.
PLP Concentration 0.5-1.0 mMEssential cofactor for transaminase activity.
pH 7.0-8.5Optimal pH for most ω-transaminases.
Temperature 30-45 °CBalances enzyme activity and stability.
Co-solvent 5-20% (v/v) DMSOTo improve the solubility of the hydrophobic ketone substrate.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up A Prepare Buffer and Reagents D Combine Reagents in Reaction Vessel A->D B Dissolve Substrate (2-Chloro-6-fluoroacetophenone) B->D C Prepare Enzyme Solution E Initiate with Enzyme C->E D->E F Incubate with Shaking E->F G Monitor Reaction Progress (HPLC/GC) F->G G->F Continue Incubation H Quench Reaction (pH > 12) G->H Reaction Complete I Extract Product H->I J Isolate and Purify I->J

Caption: General workflow for the enzymatic synthesis.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

Accurate determination of the enantiomeric excess of the synthesized amine is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. The following is an exemplary method that can be adapted for (S)-1-(2-chloro-6-fluorophenyl)ethanamine.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Amine additive (e.g., diethylamine, DEA)

  • Racemic standard of 1-(2-chloro-6-fluorophenyl)ethanamine

  • Synthesized amine sample

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.

    • Prepare a sample of the synthesized amine at a similar concentration.

  • HPLC Method:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like DEA (e.g., 0.1%) to improve peak shape. The optimal ratio should be determined experimentally.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and to ensure adequate separation.

    • Inject the synthesized sample.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Causality and Self-Validation in Experimental Design

A robust experimental design is self-validating. In the context of this enzymatic synthesis, this means incorporating controls and systematic optimization.

  • Negative Controls: A reaction without the enzyme should be run to confirm that no background chemical reaction is occurring. A reaction without the ketone substrate will confirm that the observed product is not an impurity from the enzyme preparation.

  • Enzyme Selection: It is advisable to screen a panel of commercially available (S)-selective ω-transaminases to identify the most active and selective biocatalyst for 2-chloro-6-fluoroacetophenone.

  • Optimization of Reaction Parameters: A Design of Experiments (DoE) approach can be systematically employed to optimize key parameters such as pH, temperature, substrate and enzyme loading, and co-solvent concentration to maximize conversion and enantioselectivity.

Concluding Remarks

The enzymatic synthesis of (S)-1-(2-chloro-6-fluorophenyl)ethanamine using ω-transaminases represents a highly efficient, stereoselective, and environmentally benign alternative to traditional chemical methods. This guide provides a comprehensive framework, from the underlying biochemical principles to detailed experimental protocols and analytical methods. By understanding the key reaction parameters and employing a systematic approach to optimization, researchers can effectively implement this biocatalytic strategy for the production of this and other valuable chiral amines for the pharmaceutical industry.

References

  • Busto, E., Simon, R. C., Richter, N., & Kroutil, W. (2016). Enzymatic Synthesis of Chiral Amines Using ω-Transaminases, Amine Oxidases, and the Berberine Bridge... In Biocatalysis in Organic Synthesis (Vol. 3, pp. 1-39). Wiley-VCH.
  • Guo, F., & Berglund, P. (2017).
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and bioengineering, 65(2), 206–211.
  • Tufvesson, P., Lima-Ramos, J., Jensen, J. S., Al-Haque, N., Neto, W., & Woodley, J. M. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering, 108(7), 1479-1493.
  • Wu, S., Li, G., & Li, Z. (2022).
  • MySkinRecipes. (n.d.). (R)-1-(2-Chloro-6-fluorophenyl)ethanamine. Retrieved from [Link]

  • Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature reviews Drug discovery, 1(10), 753-768.
  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211.
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  • MySkinRecipes. (n.d.). (R)-1-(2-Chloro-6-fluorophenyl)ethanamine. Retrieved from [Link]

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine Hydrochloride

Introduction (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride is a key chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific presentation is crucial for therapeutic efficac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride is a key chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific presentation is crucial for therapeutic efficacy and safety, necessitating highly selective and efficient synthetic methodologies. This guide provides an in-depth comparison of the primary synthesis routes to this valuable intermediate, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each approach, supported by experimental data, to empower researchers and process chemists in selecting the optimal strategy for their specific needs.

Core Synthetic Strategies

The synthesis of enantiomerically pure (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride predominantly revolves around three distinct strategies, starting from the common precursor, 2-chloro-6-fluoroacetophenone. These routes are:

  • Asymmetric Transfer Hydrogenation followed by Azidation and Reduction: A robust and scalable chemical approach.

  • Direct Asymmetric Reductive Amination: A more atom-economical chemical method.

  • Biocatalytic Transamination: An enzymatic route offering high selectivity and mild reaction conditions.

This guide will dissect each of these pathways, providing a comparative analysis of their performance based on yield, enantioselectivity, operational complexity, and scalability.

Route 1: Asymmetric Transfer Hydrogenation and Subsequent Amination

This classical and widely implemented route involves a three-step process commencing with the asymmetric reduction of 2-chloro-6-fluoroacetophenone.

Workflow Overview

start 2-Chloro-6-fluoroacetophenone step1 Asymmetric Transfer Hydrogenation start->step1 intermediate (S)-1-(2-Chloro-6-fluorophenyl)ethanol step1->intermediate step2 Mesylation & Azidation intermediate->step2 azide (R)-1-(1-Azidoethyl)-2-chloro-6-fluorobenzene step2->azide step3 Reduction & HCl Salt Formation azide->step3 product (S)-1-(2-Chloro-6-fluorophenyl)ethanamine HCl step3->product

Caption: Route 1 - Asymmetric Transfer Hydrogenation Pathway.

Step 1: Asymmetric Transfer Hydrogenation

The cornerstone of this route is the highly enantioselective reduction of the prochiral ketone. This is typically achieved using a chiral ruthenium catalyst, such as a Ru(II)-TsDPEN complex, with formic acid or isopropanol serving as the hydrogen source.[1][2] The choice of a well-defined catalyst is paramount to achieving high enantiomeric excess (e.e.).

Experimental Protocol:

  • To a solution of 2-chloro-6-fluoroacetophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane or isopropanol) is added the chiral ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN, 0.005 eq).

  • A hydrogen donor, typically a formic acid/triethylamine mixture (5:2 molar ratio, 2.0 eq), is added.

  • The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) until complete conversion of the ketone is observed by TLC or HPLC analysis.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude (S)-1-(2-chloro-6-fluorophenyl)ethanol.

Step 2 & 3: Conversion to the Amine

The resulting chiral alcohol is then converted to the corresponding amine. A common method involves mesylation of the hydroxyl group to form a good leaving group, followed by nucleophilic substitution with an azide source (e.g., sodium azide). The resulting azide is then reduced to the primary amine, typically via catalytic hydrogenation (e.g., H₂, Pd/C) or with a reducing agent like lithium aluminum hydride. Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Causality in Experimental Choices:

  • Catalyst Selection: The choice of the (S,S)-TsDPEN ligand in the ruthenium complex is critical for directing the stereochemical outcome to the desired (S)-alcohol.

  • Hydrogen Source: The formic acid/triethylamine azeotrope is a convenient and efficient hydrogen donor for transfer hydrogenation, avoiding the need for high-pressure hydrogen gas.

  • Two-Step Amination: The alcohol-to-amine conversion via an azide intermediate is a reliable and high-yielding method that proceeds with inversion of stereochemistry at the chiral center, thus necessitating the formation of the (S)-alcohol to yield the final (S)-amine.

Route 2: Direct Asymmetric Reductive Amination

This route offers a more streamlined approach by combining the reduction and amination steps into a single transformation, thereby improving atom economy and reducing the number of unit operations.[3][4]

Workflow Overview

start 2-Chloro-6-fluoroacetophenone step1 Direct Asymmetric Reductive Amination start->step1 product (S)-1-(2-Chloro-6-fluorophenyl)ethanamine HCl step1->product

Caption: Route 2 - Direct Asymmetric Reductive Amination.

Methodology

Direct asymmetric reductive amination involves the reaction of the ketone with an ammonia source in the presence of a chiral catalyst and a reducing agent. Chiral iridium or ruthenium complexes with ligands such as BINAP have proven effective for this transformation.[4]

Experimental Protocol:

  • A pressure reactor is charged with 2-chloro-6-fluoroacetophenone (1.0 eq), a chiral catalyst (e.g., Ru(OAc)₂((S)-binap), 0.01 eq), and an ammonium salt as the nitrogen source (e.g., ammonium trifluoroacetate, 1.5 eq) in a suitable solvent (e.g., methanol or 2,2,2-trifluoroethanol).

  • The reactor is purged and pressurized with hydrogen gas (e.g., 0.8 MPa).

  • The reaction mixture is stirred at a specific temperature (e.g., 50-80 °C) for a designated period.

  • After cooling and depressurization, the solvent is removed, and the residue is worked up to isolate the free amine, which is then converted to its hydrochloride salt.

Causality in Experimental Choices:

  • Catalyst System: The choice of a robust and highly selective catalyst is crucial for the success of this reaction. The Ru-(S)-BINAP system is known for its high enantioselectivity in the reductive amination of various ketones.

  • Ammonia Source: Ammonium salts are often preferred over gaseous ammonia for easier handling and improved reaction control.

  • Solvent: Fluorinated alcohols like 2,2,2-trifluoroethanol can enhance the catalytic activity and selectivity in some cases.

Route 3: Biocatalytic Transamination

This approach utilizes enzymes, specifically transaminases (TAs), to catalyze the asymmetric synthesis of the chiral amine from the corresponding ketone.[5][6] This method is lauded for its exceptional enantioselectivity and operation under mild, environmentally benign conditions.

Workflow Overview

start 2-Chloro-6-fluoroacetophenone step1 Biocatalytic Transamination start->step1 product (S)-1-(2-Chloro-6-fluorophenyl)ethanamine HCl step1->product

Sources

Validation

A Comparative Guide to the Spectroscopic Analysis and Data Confirmation of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine Hydrochloride

This guide provides an in-depth technical comparison and procedural overview for the spectroscopic characterization of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride, a critical chiral building block in pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural overview for the spectroscopic characterization of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride, a critical chiral building block in pharmaceutical synthesis. Recognizing that a multi-faceted analytical approach is paramount for unambiguous structural confirmation and purity assessment, we will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The causality behind employing multiple techniques lies in their orthogonal nature: NMR elucidates the carbon-hydrogen framework and connectivity, MS confirms the molecular weight and elemental composition, and IR identifies the functional groups present. For a chiral amine salt, this combination is essential to confirm not only the covalent structure but also the protonation state. This guide is designed for researchers, scientists, and drug development professionals who require robust, self-validating analytical methodologies.

Comprehensive Analytical Workflow

A systematic workflow ensures that data from each technique is used to build a cohesive and verifiable structural assignment. The process begins with sample preparation and flows through data acquisition and analysis, culminating in a final structural confirmation by comparing experimental data against theoretical predictions and reference compounds.

Spectroscopic_Analysis_Workflow Fig. 1: Integrated Spectroscopic Workflow cluster_0 1. Sample Preparation cluster_1 2. Data Acquisition cluster_2 3. Data Interpretation & Confirmation Prep Dissolve sample in appropriate solvent (e.g., D₂O, DMSO-d₆ for NMR) or prepare neat (for ATR-IR) NMR ¹H, ¹³C, & 2D NMR (COSY, HSQC) Prep->NMR MS High-Resolution MS (ESI-TOF) Prep->MS IR FT-IR Spectroscopy (ATR) Prep->IR Process Process Raw Data (FT, Phasing, Baseline Correction) NMR->Process MS->Process IR->Process Assign Structural Assignment: - Assign NMR peaks - Analyze MS fragmentation - Identify IR functional groups Process->Assign Compare Comparative Analysis: - Match against theoretical values - Compare with structural analogs Assign->Compare Confirm Final Structure & Purity Confirmation Compare->Confirm

Caption: Integrated workflow for spectroscopic data acquisition and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. For (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride, we expect distinct signals for the aromatic, methine, and methyl protons in ¹H NMR, and corresponding signals in ¹³C NMR, with characteristic splitting due to fluorine coupling.

Predicted ¹H NMR Spectral Data

The protonated amine (NH₃⁺) protons are expected to be broad and may exchange with residual water in the solvent. The aromatic region will be complex due to the substitution pattern and through-space coupling with fluorine.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
Aromatic (H3, H4, H5)7.2 - 7.6Multiplet (m)Deshielded by the aromatic ring and electron-withdrawing substituents. Complex splitting due to H-H and H-F coupling.
Methine (CH)~4.8 - 5.2Quartet (q)Adjacent to the electron-withdrawing ammonium group and the aromatic ring. Split by the three methyl protons.
Ammonium (NH₃⁺)8.5 - 9.5 (in DMSO-d₆)Broad singlet (br s)Acidic protons, often broad due to quadrupolar relaxation and exchange. Shift is highly solvent-dependent.
Methyl (CH₃)~1.6 - 1.8Doublet (d)Shielded aliphatic proton, split by the single methine proton.
Predicted ¹³C NMR Spectral Data

Carbon-fluorine coupling is a key diagnostic feature in the ¹³C NMR spectrum. The carbon directly bonded to fluorine (C6) will appear as a doublet with a large coupling constant (¹JCF), while other nearby carbons will show smaller couplings.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted ¹³C-¹⁹F Coupling (J, Hz) Rationale
C6 (C-F)160 - 164¹JCF ≈ 245-255 (d)Directly attached to the highly electronegative fluorine atom.
C2 (C-Cl)135 - 139²JCF ≈ 15-25 (d)Attached to chlorine and ortho to fluorine.
C1 (ipso-C)130 - 134²JCF ≈ 5-10 (d)Aromatic carbon attached to the ethylamine group.
C4131 - 135⁴JCF ≈ 1-3 (t)Para to fluorine, showing a smaller triplet-like coupling.
C3, C5125 - 130³JCF ≈ 3-8 (d)Meta to fluorine, showing small doublet coupling.
Methine (CH)48 - 52-Aliphatic carbon adjacent to the nitrogen atom.
Methyl (CH₃)19 - 22-Shielded aliphatic carbon.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~10-15 mg of the hydrochloride salt and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for amine salts to observe the NH protons.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the preferred method for analyzing amine hydrochloride salts as it allows for the gentle ionization of the molecule, primarily observing the protonated molecular ion of the free amine.

Expected Mass Spectrum Data

The analysis will be performed in positive ion mode. The molecular weight of the free amine, (S)-1-(2-Chloro-6-fluorophenyl)ethanamine, is 173.04 g/mol . The most crucial piece of data is the accurate mass of the protonated molecule [M+H]⁺.

Ion Calculated m/z (Monoisotopic) Expected Observation
[M+H]⁺174.0480The base peak, confirming the molecular weight of the free amine. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be clearly visible at m/z 174 and 176.
[M+Na]⁺196.0299A sodium adduct, commonly observed in ESI-MS. Also exhibits the chlorine isotopic pattern.[1]
Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the mass spectrometer to positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition: Acquire data over a relevant m/z range (e.g., 50-500 Da) using a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. For an amine hydrochloride salt, the most characteristic signals are the N-H stretching and bending vibrations of the ammonium group.

Expected IR Absorption Bands
Wave Number (cm⁻¹) Vibration Mode Expected Appearance
3100 - 2800N-H Stretch (Ammonium)Strong, very broad absorption, often superimposed on C-H stretches.
3050 - 3000Aromatic C-H StretchMedium to weak, sharp peaks.
2980 - 2900Aliphatic C-H StretchMedium, sharp peaks.
~1600 & ~1500Aromatic C=C BendingTwo distinct, medium-intensity peaks.
1620 - 1550N-H Bend (Ammonium)Medium, broad absorption.
1250 - 1150C-F StretchStrong, characteristic absorption.
800 - 600C-Cl StretchStrong absorption.

The presence of the very broad absorption band centered around 3000 cm⁻¹ is a hallmark of an ammonium salt and is a key feature to distinguish it from the corresponding free amine.[2]

Experimental Protocol: ATR-FTIR Data Acquisition
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Background Scan: With the clean, empty ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

Comparative Analysis: (S)-1-(2-Chloro-6-fluorophenyl)ethanamine HCl vs. 2-Phenylethylamine

To highlight the influence of the 2-chloro and 6-fluoro substituents, we can compare its expected data with the well-characterized, simpler analog, 2-phenylethylamine.[3][4]

Spectroscopic Feature (S)-1-(2-Chloro-6-fluorophenyl)ethanamine HCl 2-Phenylethylamine (as free base) Key Structural Difference & Rationale
¹H NMR (Aromatic) Complex multiplet (7.2-7.6 ppm)Multiplet (~7.2-7.3 ppm)The Cl and F substituents on the target compound break the symmetry of the aromatic ring, leading to a more complex splitting pattern and a slight downfield shift.
¹³C NMR (Aromatic) 6 distinct signals, including a C-F doublet at ~162 ppm and a C-Cl signal at ~137 ppm.4 signals (due to symmetry).The substituents introduce unique chemical shifts and C-F coupling, providing clear diagnostic markers not present in the simpler analog.
MS ([M+H]⁺) m/z 174.05 (with ³⁵Cl/³⁷Cl isotopic pattern)m/z 122.10The mass difference directly reflects the addition of one chlorine and one fluorine atom and the removal of one hydrogen atom. The isotopic pattern is a definitive indicator of chlorine.
IR (N-H Stretch) Very broad, strong band (3100-2800 cm⁻¹)Two sharp medium peaks (~3300-3400 cm⁻¹)This is the most telling comparison. The broad absorption in the target compound confirms the presence of the -NH₃⁺ ammonium salt, while the two sharp peaks in the analog are characteristic of a primary (-NH₂) free amine.

This comparative approach is a powerful self-validating system. Observing the predicted differences, such as the C-F coupling in ¹³C NMR or the chlorine isotopic pattern in MS, provides high confidence in the structural assignment.

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Safety & Regulatory Compliance

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